molecular formula C13H9N3O6 B5491228 2-[(2,4-dinitrophenyl)amino]benzoic acid CAS No. 7221-28-5

2-[(2,4-dinitrophenyl)amino]benzoic acid

Cat. No. B5491228
CAS RN: 7221-28-5
M. Wt: 303.23 g/mol
InChI Key: RQEIUNRFWLZDPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DNABA is a yellow crystalline powder that is synthesized by the reaction of 2,4-dinitroaniline and 2-bromo-4-nitrobenzoic acid. This compound has been used in various research fields, including biochemistry, pharmacology, and toxicology. DNABA has been found to be an effective tool in studying the mechanism of action of certain enzymes and proteins.

Scientific Research Applications

DNABA has been used in various scientific research applications, including enzyme kinetics, protein structure analysis, and drug discovery. DNABA is commonly used as a substrate for enzymes such as trypsin and chymotrypsin, which cleave the compound at specific sites. This allows researchers to study the mechanism of action of these enzymes and develop inhibitors that can be used as potential drugs.

Mechanism of Action

DNABA is a substrate for enzymes that cleave peptide bonds. When DNABA is cleaved by an enzyme, it produces a yellow color, which can be measured using a spectrophotometer. This allows researchers to study the kinetics of enzyme-catalyzed reactions and determine the mechanism of action of enzymes.
Biochemical and physiological effects:
DNABA has been found to have no significant biochemical or physiological effects on living organisms. It is not toxic and does not affect the growth or development of cells or tissues. However, it is important to note that DNABA should be handled with care, as it is a potential irritant and can cause skin and eye irritation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DNABA in lab experiments is its specificity for certain enzymes. DNABA is cleaved by enzymes such as trypsin and chymotrypsin, which allows researchers to study the mechanism of action of these enzymes and develop inhibitors that can be used as potential drugs. However, one limitation of using DNABA is that it can only be used to study enzymes that cleave peptide bonds. It cannot be used to study enzymes that catalyze other types of reactions.

Future Directions

There are many potential future directions for the use of DNABA in scientific research. One potential direction is the development of new inhibitors for enzymes such as trypsin and chymotrypsin. Another potential direction is the use of DNABA in drug discovery, as it can be used to study the mechanism of action of certain enzymes that are potential drug targets. Additionally, DNABA could be used in the development of biosensors for the detection of specific enzymes in biological samples.
In conclusion, DNABA is a compound that has been widely used in scientific research due to its unique properties. It is a substrate for enzymes that cleave peptide bonds, which allows researchers to study the mechanism of action of these enzymes and develop inhibitors that can be used as potential drugs. DNABA has no significant biochemical or physiological effects on living organisms and has many potential future directions for use in scientific research.

properties

IUPAC Name

2-(2,4-dinitroanilino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O6/c17-13(18)9-3-1-2-4-10(9)14-11-6-5-8(15(19)20)7-12(11)16(21)22/h1-7,14H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQEIUNRFWLZDPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90347890
Record name 2-(2,4-Dinitroanilino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90347890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-Dinitroanilino)benzoic acid

CAS RN

7221-28-5
Record name 2-(2,4-Dinitroanilino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90347890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

At a bath temperature of 40° C., 1.37 g (10 mmol) of 2-aminobenzoic acid and 2 g (18.7 mmol) of sodium carbonate in 40 ml of water are combined under vigorous stirring with 1.86 g (10 mmol) of 2,4-dinitrofluorobenzene and agitated for 2 hours. The batch is diluted with about 400 ml of water and precipitated with 4N HCl. The product is suctioned off, washed with water, and dried, thus obtaining 2.8 g of 2-(2,4-dinitrophenyl)aminobenzoic acid, mp: 266-270° C.
Quantity
1.37 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.86 g
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
solvent
Reaction Step Three

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